

Application Notes and Protocols: [Asp371]-Tyrosinase (369-377) in Melanoma Vaccine Development

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Compound of Interest

Compound Name: [Asp371]-Tyrosinase (369-377),
human

Cat. No.: B612788

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Introduction

Tyrosinase, a key enzyme in melanin synthesis, is a well-established tumor-associated antigen expressed in the majority of melanoma cases. The peptide epitope spanning amino acids 369-377 of tyrosinase has been identified as a target for cytotoxic T lymphocytes (CTLs). A post-translationally modified version of this peptide, [Asp371]-Tyrosinase (369-377), with the sequence YMDGTMSQV, has demonstrated enhanced immunogenicity and binding to the HLA-A*02:01 allele. This document provides detailed application notes and protocols for researchers engaged in the development of melanoma vaccines targeting this specific epitope.

Data Presentation

Table 1: In Vitro Immunogenicity of [Asp371]-Tyrosinase (369-377)

Parameter	Value	Cell Line	Reference
HLA-A*0201 Binding Affinity (IC50)	1.2 µg/ml	T2 cells	[1]

Table 2: T-Cell Responses to Tyrosinase (369-377) Peptide Vaccines in Clinical Trials

Clinical Trial Phase	Number of Patients	Vaccine Composition	T-Cell Response Rate	Assay Used	Reference
Phase II	18 (16 with metastatic disease)	Tyrosinase peptides + GM-CSF	4/18 (22%) patients showed induction of tyrosinase-reactive T-cells	ELISPOT	[2]
Phase I/II	6 patients	Combination of peptides (MART-1, tyrosinase, gp100)	2/6 (33%) patients showed a T-cell response against the tyrosinase peptide	In vitro stimulation and measurement of CTL activity	[3]
Phase II	42 patients	gp100 and tyrosinase peptides	37/42 (88%) by tetramer assay; 33/38 (87%) by ELISA	Tetramer and ELISA	[4]
Phase I	15 patients (1.5 mg dose)	Xenogeneic tyrosinase DNA vaccine	6/15 (40%) showed a tyrosinase-reactive CD8+ T-cell response	Tetramer or ICS	[5]

Experimental Protocols

Protocol 1: HLA-A*0201 Binding Assay Using T2 Cells

Objective: To determine the binding affinity of the [Asp371]-Tyrosinase (369-377) peptide to HLA-A*0201 molecules.

Materials:

- T2 cells (TAP-deficient, HLA-A*0201 positive)
- [Asp371]-Tyrosinase (369-377) peptide (YMDGTMSQV)
- Control peptides (high and low affinity for HLA-A*0201)
- Human β 2-microglobulin
- FITC-conjugated anti-HLA-A2 monoclonal antibody (e.g., BB7.2)
- Serum-free cell culture medium (e.g., AIM-V)
- Phosphate-buffered saline (PBS)
- Fetal bovine serum (FBS)
- 96-well round-bottom plates
- Flow cytometer

Procedure:

- Culture T2 cells in complete RPMI-1640 medium.
- On the day of the assay, wash the T2 cells and resuspend them in serum-free medium.
- Prepare serial dilutions of the [Asp371]-Tyrosinase (369-377) peptide and control peptides in serum-free medium.
- In a 96-well plate, add 1×10^5 T2 cells per well.
- Add the diluted peptides to the respective wells. Include a no-peptide control.
- Add human β 2-microglobulin to each well to a final concentration of 5 μ g/ml.

- Incubate the plate at 37°C in a 5% CO₂ incubator for 18 hours.
- After incubation, wash the cells twice with cold PBS containing 2% FBS to remove unbound peptide.
- Resuspend the cells in PBS with 2% FBS.
- Add FITC-conjugated anti-HLA-A2 antibody and incubate for 30 minutes on ice, protected from light.
- Wash the cells twice with cold PBS with 2% FBS.
- Resuspend the cells in PBS and acquire data on a flow cytometer.
- Analyze the mean fluorescence intensity (MFI) of HLA-A2 expression. The increase in MFI correlates with peptide binding.
- Calculate the half-maximal binding concentration (IC₅₀) from the dose-response curve.

Protocol 2: IFN- γ ELISpot Assay

Objective: To quantify the frequency of [Asp371]-Tyrosinase (369-377)-specific IFN- γ -secreting T cells.

Materials:

- ELISpot plates (PVDF membrane)
- Anti-human IFN- γ capture antibody
- Biotinylated anti-human IFN- γ detection antibody
- Streptavidin-HRP
- Substrate solution (e.g., AEC or BCIP/NBT)
- Peripheral blood mononuclear cells (PBMCs) from vaccinated individuals or in vitro stimulated cultures

- [Asp371]-Tyrosinase (369-377) peptide
- Positive control (e.g., PHA or anti-CD3 antibody)
- Negative control (irrelevant peptide)
- Complete RPMI-1640 medium
- Fetal bovine serum (FBS)
- PBS and PBS-Tween20 (PBST)

Procedure:

- Coat the ELISpot plate with anti-human IFN- γ capture antibody overnight at 4°C.
- Wash the plate with sterile PBS.
- Block the plate with complete RPMI-1640 medium containing 10% FBS for 2 hours at 37°C.
- Prepare responder cells (PBMCs) at a concentration of $2-5 \times 10^5$ cells per well.
- Add the responder cells to the wells.
- Add the [Asp371]-Tyrosinase (369-377) peptide (final concentration typically 1-10 $\mu\text{g/ml}$), positive control, and negative control to the respective wells.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
- Wash the plate with PBS and then with PBST.
- Add the biotinylated anti-human IFN- γ detection antibody and incubate for 2 hours at room temperature.
- Wash the plate with PBST.
- Add streptavidin-HRP and incubate for 1 hour at room temperature.
- Wash the plate with PBST and then PBS.

- Add the substrate solution and monitor spot development.
- Stop the reaction by washing with distilled water.
- Allow the plate to dry completely.
- Count the spots using an ELISpot reader.

Protocol 3: Chromium-51 (51Cr) Release Cytotoxicity Assay

Objective: To measure the cytotoxic activity of [Asp371]-Tyrosinase (369-377)-specific CTLs against target cells.

Materials:

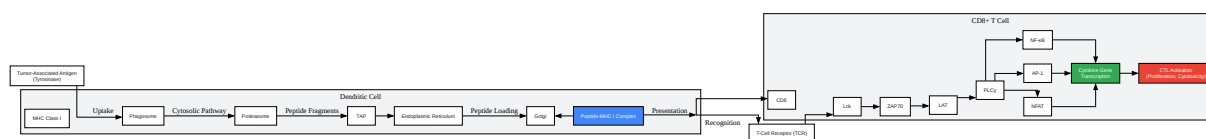
- Effector cells: [Asp371]-Tyrosinase (369-377)-specific CTL line.
- Target cells: HLA-A*0201-positive cells (e.g., T2 cells or melanoma cell line).
- Sodium chromate ($\text{Na}_2^{51}\text{CrO}_4$)
- [Asp371]-Tyrosinase (369-377) peptide
- Complete RPMI-1640 medium
- Fetal bovine serum (FBS)
- 96-well round-bottom plates
- Gamma counter
- Lysis buffer (e.g., 1% Triton X-100)

Procedure:

- Label the target cells with 51Cr by incubating 1×10^6 cells with 100 μCi of $\text{Na}_2^{51}\text{CrO}_4$ for 1-2 hours at 37°C.

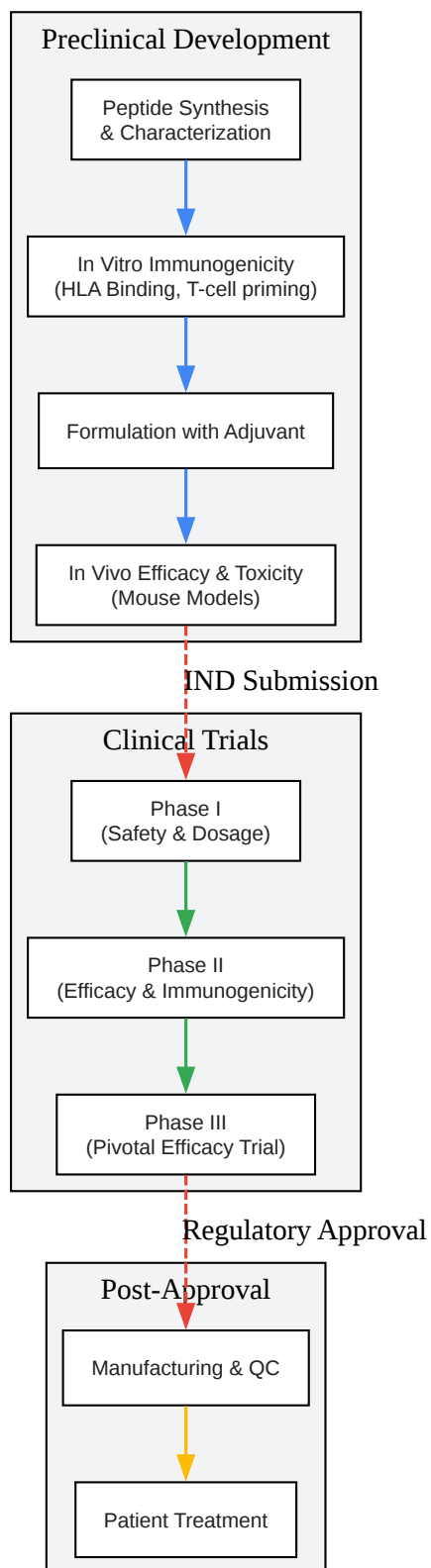
- Wash the labeled target cells three times with complete medium to remove unincorporated ^{51}Cr .
- Resuspend the target cells at 1×10^5 cells/ml.
- If using T2 cells as targets, pulse them with the [Asp371]-Tyrosinase (369-377) peptide (1-10 $\mu\text{g/ml}$) during the labeling step.
- Plate 1×10^4 target cells in each well of a 96-well round-bottom plate.
- Prepare serial dilutions of the effector cells to achieve various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
- Add the effector cells to the wells containing the target cells.
- Set up control wells:
 - Spontaneous release: Target cells with medium only.
 - Maximum release: Target cells with lysis buffer.
- Centrifuge the plate at $100 \times g$ for 3 minutes to facilitate cell contact.
- Incubate the plate for 4-6 hours at 37°C in a 5% CO_2 incubator.
- After incubation, centrifuge the plate at $500 \times g$ for 5 minutes.
- Carefully collect the supernatant from each well.
- Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Calculate the percentage of specific lysis using the following formula: % Specific Lysis = $\frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100}$

Visualizations



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Caption: Antigen presentation and T-cell activation pathway.



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